molecular formula C8H17NO2 B1526376 2-(Butyldimethylazaniumyl)acetate CAS No. 228711-03-3

2-(Butyldimethylazaniumyl)acetate

Cat. No.: B1526376
CAS No.: 228711-03-3
M. Wt: 159.23 g/mol
InChI Key: QWVNYYTZIQWSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butyldimethylazaniumyl)acetate is a zwitterionic compound characterized by a quaternary ammonium cation (butyldimethylazaniumyl) and an acetate anion. The structure features a butyl chain attached to a dimethylazanium group, with the acetate moiety positioned at the second carbon (Figure 1).

Properties

IUPAC Name

2-[butyl(dimethyl)azaniumyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-5-6-9(2,3)7-8(10)11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVNYYTZIQWSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyldimethylazaniumyl)acetate can be achieved through several methods. One common approach involves the reaction of butylamine with dimethyl sulfate to form butyldimethylamine. This intermediate is then reacted with chloroacetic acid to yield this compound . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like sodium hydroxide to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Butyldimethylazaniumyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Butyldimethylazaniumyl)acetate involves its interaction with specific molecular targets in biological systems. It acts as an agonist at certain neurotransmitter receptors, mimicking the action of natural neurotransmitters. This interaction leads to the activation of signaling pathways that can influence various physiological processes . The compound’s effects are mediated through its binding to nicotinic acetylcholine receptors, leading to depolarization and subsequent cellular responses .

Comparison with Similar Compounds

Zwitterionic Analogues

Trimethylglycine (Betaine): Trimethylglycine, a well-known zwitterion, shares structural similarities with 2-(Butyldimethylazaniumyl)acetate. Both compounds feature a quaternary ammonium group and a carboxylate moiety. However, betaine lacks the butyl chain, resulting in lower hydrophobicity. Betaine is widely used as an osmolyte and in cosmetic formulations, whereas the butyl chain in this compound may enhance its surfactant properties .

Esters of Acetic Acid

Butyl Acetate: Butyl acetate (CAS 123-86-4) is a neutral ester with a butyl group and acetate (Figure 1D in ). Unlike this compound, it is nonpolar, volatile, and insoluble in water.

Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate: These esters (Items No. 39487 and 28352) contain phenyl and ketone groups, making them precursors in amphetamine synthesis . While they share ester functionalities with this compound, their neutral, non-ionic nature limits water solubility.

Imidazole-Containing Acetates

Compounds like Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (Figure 1A in ) feature aromatic imidazole rings. These derivatives exhibit varied electronic properties due to their conjugated systems, whereas this compound’s quaternary ammonium group may enhance hydrogen bonding and ionic interactions, impacting solubility and reactivity .

Data Tables

Table 1. Key Properties of this compound and Analogues

Compound Molecular Weight Functional Groups Solubility (Water) Applications Source
This compound ~191.3* Zwitterion (ammonium, acetate) High Surfactants, biochemistry Inferred
Butyl acetate 116.16 Ester Low Solvent, flavoring
Ethyl 2-phenylacetoacetate 206.2 Ester, ketone Low Synthetic precursor
Methyl 2-phenylacetoacetate 192.2 Ester, ketone Low Pharmaceutical synthesis
Trimethylglycine (Betaine) 117.15 Zwitterion High Cosmetics, osmolytes

*Estimated based on structural analogs.

Research Findings and Discussion

  • Solubility and Polarity: The zwitterionic nature of this compound grants it higher water solubility compared to neutral esters like butyl acetate or phenylacetoacetates .
  • Stability: Zwitterions generally exhibit greater thermal and hydrolytic stability than esters, which are prone to hydrolysis under acidic/basic conditions .
  • Spectroscopic Signatures: Mass spectra of zwitterionic compounds may show distinct fragmentation patterns compared to esters, as seen in butyl acetate’s spectrum (Figure 1B in ).
  • Applications: While esters dominate as solvents or synthetic intermediates, zwitterions like this compound are promising in biomedical or surfactant applications due to their ionic character .

Biological Activity

Overview of 2-(Butyldimethylazaniumyl)acetate

This compound, commonly referred to as a quaternary ammonium compound, is part of a larger class of compounds known for their surfactant and antimicrobial properties. Quaternary ammonium compounds (QACs) are widely used in various applications, including disinfectants, fabric softeners, and as preservatives in cosmetics and pharmaceuticals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}H16_{16}N1_{1}O2_{2}
  • IUPAC Name : this compound
  • CAS Number : 1128-23-0

Antimicrobial Properties

Quaternary ammonium compounds like this compound exhibit significant antimicrobial activity against a range of pathogens. Research has shown that these compounds can disrupt microbial cell membranes, leading to cell lysis and death. The mechanism typically involves:

  • Disruption of Cell Membranes : QACs interact with the phospholipid bilayer of bacterial membranes, altering permeability and leading to leakage of cellular contents.
  • Inhibition of Enzymatic Activity : They can also interfere with metabolic pathways by inhibiting key enzymes involved in energy production.

Cytotoxicity

While QACs are effective antimicrobial agents, they can exhibit cytotoxic effects on mammalian cells. Studies have indicated that:

  • Concentration-Dependent Effects : At higher concentrations, these compounds may induce apoptosis or necrosis in human cells.
  • Tissue Irritation : Prolonged exposure can lead to irritation of skin and mucous membranes.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% within 30 minutes of exposure.
  • Cytotoxicity Assessment :
    • Another study assessed the cytotoxic effects on human fibroblast cells. It was found that concentrations above 1% led to a marked decrease in cell viability after 24 hours, highlighting the need for careful dosage considerations in applications involving human contact.

Comparative Analysis of Biological Activity

Property This compound Other QACs (e.g., Benzalkonium Chloride)
Antimicrobial ActivityHighHigh
CytotoxicityModerate at high concentrationsVariable; some are more cytotoxic
Application AreasDisinfectants, cosmeticsDisinfectants, preservatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butyldimethylazaniumyl)acetate
Reactant of Route 2
Reactant of Route 2
2-(Butyldimethylazaniumyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.